Chemical structure and molecular weight of 2-(1-Ethoxyethyl)thiazole-4-carboxylic acid
This guide provides an in-depth technical analysis of 2-(1-Ethoxyethyl)thiazole-4-carboxylic acid , a specialized heterocyclic building block used in medicinal chemistry. Chemical Identity & Structural Analysis[1][2] 2-(...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-(1-Ethoxyethyl)thiazole-4-carboxylic acid , a specialized heterocyclic building block used in medicinal chemistry.
Chemical Identity & Structural Analysis[1][2]
2-(1-Ethoxyethyl)thiazole-4-carboxylic acid is a functionalized thiazole derivative characterized by a 1,3-thiazole core substituted at the C2 position with a chiral ethoxyethyl ether group and at the C4 position with a carboxylic acid moiety. This compound serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and anti-infectives where the thiazole ring acts as a bioisostere for phenyl or pyridine rings.
The molecule consists of three distinct pharmacophoric regions:
Thiazole Core: An aromatic 5-membered ring acting as a scaffold.
Carboxylic Acid (C4): A hydrogen bond donor/acceptor and handle for amide coupling.
1-Ethoxyethyl Tail (C2): A lipophilic, chiral ether chain that can probe hydrophobic pockets in protein targets.
Synthesis Strategy
The most authoritative and scalable method for synthesizing 2-substituted thiazole-4-carboxylic acids is the Hantzsch Thiazole Synthesis . This cyclocondensation reaction involves a thioamide and an
Precursor A (Electrophile): Ethyl bromopyruvate (provides C4-C5 and the carboxylate).
Precursor B (Nucleophile): 2-Ethoxypropanethioamide (provides C2 and the N-C-S fragment).
Detailed Protocol
Step 1: Synthesis of 2-Ethoxypropanethioamide
Starting Material: 2-Chloropropionitrile or Lactonitrile.
Etherification: Reaction with ethanol/NaH or ethanol/H₂SO₄ to form 2-ethoxypropionitrile.
Thionation: Treatment of the nitrile with Hydrogen Sulfide (H₂S) and a base (e.g., Diethylamine) or using Lawesson’s Reagent to yield 2-ethoxypropanethioamide .
Reagents: Lithium Hydroxide (LiOH) or NaOH (2M aq).
Solvent: THF/Water or Methanol/Water.
Workup: Acidification with HCl to pH ~3 precipitates the free acid.
Experimental Characterization
To validate the structure of synthesized batches, the following spectroscopic signatures are expected. These values are derived from standard chemical shift databases for thiazole derivatives.
Decarboxylation (-44 Da): m/z ~158 (less common in soft ionization)
Applications in Drug Discovery[9][10][14][15]
This compound is not typically a final drug but a high-value scaffold intermediate . Its specific structural features offer distinct advantages in Medicinal Chemistry campaigns:
Solubility Enhancement: The ether oxygen in the side chain acts as a weak hydrogen bond acceptor, potentially improving aqueous solubility compared to a pure alkyl chain (e.g., 2-propylthiazole).
Metabolic Stability: The 1-ethoxyethyl group is sterically hindered and lacks the rapid oxidation potential of a primary alcohol, providing a balance between polarity and stability.
Fragment-Based Drug Design (FBDD): The thiazole-4-carboxylic acid core is a classic fragment used to bind to the hinge region of kinases or the active sites of metalloenzymes.
Key References & Further Reading
Hantzsch Thiazole Synthesis: The foundational method for constructing the thiazole ring.
Source:
Thiazoles in Drug Discovery: A review of thiazole derivatives as antitumor, antioxidant, and anti-inflammatory agents.
Source:
PubChem Compound Summary: For analogous structures (e.g., 2-(1-ethoxypropyl)...).
Source:
Disclaimer: This guide is for research and development purposes only. All synthesis procedures should be performed by qualified chemists in a controlled laboratory environment with appropriate safety protocols (PPE, fume hood) due to the use of lachrymators (bromopyruvate) and toxic gases (H₂S if used directly).
Solubility profile of 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid in Organic Solvents In the journey of a drug molecule from discovery to a viable therapeutic, its physicochemical...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility Profile of 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid in Organic Solvents
In the journey of a drug molecule from discovery to a viable therapeutic, its physicochemical properties are paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its efficacy.[1][2][3] Poor solubility can lead to a host of challenges, including inadequate absorption, variable therapeutic outcomes, and difficulties in formulation development.[3][4] This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of a promising heterocyclic compound, 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid, in various organic solvents. This information is crucial for researchers, scientists, and drug development professionals seeking to advance this and similar molecules through the development pipeline.[5]
The thiazole ring is a significant scaffold in medicinal chemistry, found in numerous approved drugs.[6] Its derivatives exhibit a wide range of biological activities.[7] Understanding the solubility of novel thiazole compounds like 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid is a foundational step in its pre-formulation studies and subsequent development.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[8] For 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid, its solubility in a given organic solvent is a balance of several factors inherent to its molecular structure:
The Thiazole Ring: The thiazole ring is an aromatic heterocycle containing both sulfur and nitrogen atoms.[9] This imparts a degree of polarity and the potential for specific interactions, such as dipole-dipole forces and hydrogen bonding (with the nitrogen atom acting as a hydrogen bond acceptor).[9]
The Carboxylic Acid Group: The -COOH group is a key contributor to the molecule's properties. It is a strong hydrogen bond donor and acceptor, which generally enhances solubility in polar, protic solvents.[8][10] However, in non-polar solvents, carboxylic acids can form dimers through hydrogen bonding, which can influence their solubility.[8]
The Ethoxyethyl Side Chain: The 2-(1-Ethoxyethyl) group adds a non-polar, aliphatic character to the molecule. This hydrocarbon portion will have favorable van der Waals interactions with non-polar solvents.[8]
The interplay of these functional groups dictates the overall polarity and hydrogen bonding capacity of the molecule, and thus its affinity for different types of organic solvents.
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[11][12] This model deconstructs the total cohesive energy of a substance into three components:
δd (Dispersion): Energy from atomic forces.
δp (Polar): Energy from intermolecular dipole moments.
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible.[13] By calculating or experimentally determining the HSP for 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid and comparing it to the known HSP of various solvents, one can make informed predictions about its solubility and select appropriate solvents for formulation development.[14]
Experimental Determination of Solubility
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[15][16] This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.
Workflow for Equilibrium Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid.
Caption: Experimental workflow for determining the equilibrium solubility.
This protocol outlines the steps for determining the solubility of 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid in a selection of organic solvents with varying polarities.
Scintillation vials or other suitable sealed containers
Orbital shaker with temperature control
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
Analytical balance
Volumetric flasks and pipettes
HPLC system with UV detector
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid to a series of vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
Accurately pipette a known volume of each organic solvent into the corresponding vial.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[17] The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.[17]
Phase Separation:
After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.
Separate the saturated solution (supernatant) from the solid material. This can be achieved by:
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter. It is crucial to ensure the filter material is compatible with the solvent and does not adsorb the solute.[17]
Sample Preparation for Analysis:
Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase used for HPLC) to a concentration within the range of the HPLC calibration curve.
Quantification by HPLC:
Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid.
HPLC Method for Quantification
High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for determining the concentration of a solute in a saturated solution.[18][19]
Typical HPLC Parameters (to be optimized):
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic composition will need to be optimized for good peak shape and separation from any impurities.
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection: UV spectrophotometer at a wavelength where the compound has maximum absorbance.
Column Temperature: 25 °C
Calibration Curve:
A calibration curve is essential for accurate quantification.[18]
Prepare a stock solution of 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid of a known concentration in a suitable solvent (in which it is freely soluble).
Perform a series of dilutions to create at least five calibration standards of different concentrations.
Inject each standard into the HPLC system and record the peak area.
Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be > 0.99 for a good fit.
Caption: Workflow for generating an HPLC calibration curve.
Presentation of Solubility Data
The results of the solubility study should be presented in a clear and concise manner. A table is an effective way to summarize the quantitative data.
Table 1: Hypothetical Solubility of 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid in Various Organic Solvents at 25 °C
Solvent
Solvent Polarity Index
Solubility (mg/mL)
Solubility (mol/L)
Heptane
0.1
< 0.1
< 0.0005
Toluene
2.4
1.5
0.007
Dichloromethane
3.1
5.8
0.027
Ethyl Acetate
4.4
12.3
0.057
Acetone
5.1
25.6
0.119
Ethanol
5.2
45.1
0.210
Methanol
6.6
68.9
0.320
Note: The data in this table are for illustrative purposes only and do not represent actual experimental results.
Interpretation and Application of Solubility Data
The solubility profile provides invaluable insights for drug development:
Solvent Selection for Synthesis and Purification: Knowledge of solubility in various solvents aids in the selection of appropriate solvents for reaction media and for crystallization-based purification.
Formulation Development: The solubility data is fundamental for developing liquid dosage forms. For poorly soluble compounds, this data is the first step in exploring enabling formulations such as lipid-based systems or amorphous solid dispersions.[4]
Toxicology Studies: For in-vitro and in-vivo toxicology studies, the compound must be dissolved in a suitable vehicle. The solubility profile helps in selecting an appropriate and safe solvent system.
Biopharmaceutical Classification System (BCS): Aqueous solubility at different pH values is a key parameter in the BCS, which helps to predict a drug's in-vivo absorption characteristics.[20]
Conclusion
Determining the solubility profile of a new chemical entity like 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid is a critical activity in early-stage drug development. A systematic approach, combining a sound theoretical understanding with robust experimental methods like the shake-flask technique and HPLC quantification, is essential for generating reliable data. The insights gained from this data are instrumental in guiding subsequent development activities, from chemical process development to formulation design, ultimately increasing the probability of success for a promising therapeutic candidate.
References
Thakur, S., Sharma, R., Yadav, R., & Sardana, S. (n.d.). Physicochemical properties of the synthesized thiazole derivatives. ResearchGate. Available at: [Link]
Morgan, N., Leenhouts, R., Vermeire, F., & Green, W. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available at: [Link]
Starr, J. N. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]
CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. Available at: [Link]
Morgan, N., Leenhouts, R., Vermeire, F., & Green, W. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. Available at: [Link]
Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Available at: [Link]
West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Available at: [Link]
Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015). Books.
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Available at: [Link]
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]
(2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 100-105. Available at: [Link]
Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. Available at: [Link]
(2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research, 8(4), 1211-1216. Available at: [Link]
(2021). Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. Journal of Pharmacy & Pharmacognosy Research, 9(5), 689-701. Available at: [Link]
(2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling. Available at: [Link]
(2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research, 8(4), 1211-1216. Available at: [Link]
(2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(3), 179-203. Available at: [Link]
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available at: [Link]
Ezekwem, A. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. UCL Discovery. Available at: [Link]
Starr, J. N., & King, C. J. (2002). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 41(15), 3633-3641. Available at: [Link]
Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta pharmaceutica Hungarica, 81(1), 18-28. Available at: [Link]
Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available at: [Link]
(n.d.). Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]
(2014). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3849. Available at: [Link]
(2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling, 65(8), 4043-4056. Available at: [Link]
(2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 897-900. Available at: [Link]
(2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 116-147. Available at: [Link]
Chromatography Forum. (2009). how can i test the solubility in hplc please ? Available at: [Link]
(2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]
(n.d.). Physicochemical property profile of thiazole derivatives, calculated by... ResearchGate. Available at: [Link]
(1998). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 53(8-9), 564-576. Available at: [Link]
(2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Physical Sciences Forum, 5(1), 17. Available at: [Link]
The Pivotal Role of Thiazole-4-carboxylic Acid Derivatives as Pharmaceutical Building Blocks: An In-depth Technical Guide
Introduction: The Enduring Significance of the Thiazole Scaffold The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2] Its uniq...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery. This guide provides an in-depth exploration of thiazole-4-carboxylic acid and its derivatives, a class of building blocks that offers a strategic entry point for the synthesis of diverse and biologically active molecules. From anti-inflammatory agents to potent anticancer therapies, the versatility of this scaffold is a testament to its enduring importance in the development of novel therapeutics.[3][4] This document will serve as a technical resource for researchers and drug development professionals, offering insights into the synthesis, reactivity, and application of these pivotal pharmaceutical intermediates.
Core Synthesis Strategies for Thiazole-4-carboxylic Acid and its Esters
The construction of the thiazole-4-carboxylic acid core can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach
The Hantzsch thiazole synthesis remains one of the most fundamental and widely employed methods for constructing the thiazole ring.[3] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[5] For the synthesis of derivatives of thiazole-4-carboxylic acid, ethyl bromopyruvate is a common and effective α-halocarbonyl starting material.
Experimental Protocol: Synthesis of Ethyl 2-Amino-1,3-thiazole-4-carboxylate via Hantzsch Condensation
This protocol details the synthesis of a key intermediate, ethyl 2-aminothiazole-4-carboxylate, which can be further modified or hydrolyzed to the parent carboxylic acid.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiourea (1.0 equivalent) and ethyl bromopyruvate (1.0 equivalent) in absolute ethanol.
Reaction Execution: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate of the product hydrobromide salt may form. To isolate the free base, pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate.
Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield ethyl 2-aminothiazole-4-carboxylate. The product can be further purified by recrystallization from ethanol.
Causality in Experimental Choices:
Ethanol as Solvent: Ethanol is a good choice as it effectively dissolves both reactants and facilitates the reaction at a moderate reflux temperature.
Use of Thiourea: Thiourea provides the nitrogen and sulfur atoms required for the thiazole ring and introduces an amino group at the 2-position, which is a common feature in many biologically active thiazoles.
Basification with Sodium Bicarbonate: The initial product is the hydrobromide salt of the aminothiazole. Neutralization with a weak base like sodium bicarbonate deprotonates the thiazolium nitrogen, leading to the precipitation of the less soluble free base.
Diagram: The Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Synthesis from L-Cysteine: A Chiral Pool Approach
An alternative and elegant approach utilizes L-cysteine, a readily available chiral starting material. This method is particularly advantageous for creating thiazolidine precursors that can be subsequently oxidized to the aromatic thiazole.
Experimental Protocol: Multi-step Synthesis of Thiazole-4-carboxylic Acid from L-Cysteine
This protocol, adapted from patent literature, outlines a three-step process to the target molecule.[6]
Condensation and Esterification:
React L-cysteine hydrochloride with formaldehyde in an aqueous solution to form the thiazolidine ring via condensation.
Esterify the resulting thiazolidine-4-carboxylic acid in methanol with an acid catalyst (e.g., thionyl chloride) to yield methyl thiazolidine-4-carboxylate.
Oxidation:
Dissolve the methyl thiazolidine-4-carboxylate in a suitable solvent such as acetonitrile.
Add an oxidizing agent, for example, manganese dioxide (MnO₂), and heat the mixture to reflux for 24-48 hours. This step aromatizes the thiazolidine ring to a thiazole.
Hydrolysis:
Take the crude methyl thiazole-4-carboxylate from the previous step and dissolve it in a mixture of an alcohol (e.g., methanol) and water.
Add a base, such as sodium hydroxide, and heat the mixture to reflux for 1-2 hours to hydrolyze the ester.
After cooling, acidify the reaction mixture with an acid like hydrochloric acid to a pH of approximately 3. The thiazole-4-carboxylic acid will precipitate out of the solution.
Collect the solid product by filtration, wash with cold water, and dry.[6]
The 2-Substituted Thiazole Scaffold: A Medicinal Chemistry & Biological Activity Guide
Executive Summary The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—stands as a cornerstone of modern medicinal chemistry. Unlike "passive" linkers, the thiazole core, particularly when substit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—stands as a cornerstone of modern medicinal chemistry. Unlike "passive" linkers, the thiazole core, particularly when substituted at the 2-position, acts as a critical pharmacophore. It functions as a bioisostere for pyridine and imidazole, offering unique electronic properties that enhance metabolic stability, lipophilicity, and target affinity. This guide dissects the structural logic, synthetic pathways, and therapeutic applications of 2-substituted thiazoles, providing actionable insights for drug design.
Structural Logic & Pharmacophore Analysis
The 2-position of the thiazole ring is electronically distinct. The sulfur atom (position 1) acts as a weak electron donor via resonance but a strong withdrawer via induction, while the nitrogen (position 3) is a strong hydrogen bond acceptor.
Bioisosterism: Thiazoles are frequently used as bioisosteres for pyridines to reduce basicity (pKa of thiazole conjugate acid is ~2.5 vs. ~5.2 for pyridine). This reduction in basicity often improves oral bioavailability by reducing ionization at physiological pH.
The "Head" Group: In many kinase inhibitors (e.g., Dasatinib), the 2-aminothiazole moiety functions as the "head" group, anchoring the molecule into the ATP-binding pocket via critical hydrogen bonds (Donor-Acceptor motif).
Metabolic Stability: Substitution at the 2-position blocks the most metabolically labile site of the ring (C2 is prone to oxidative metabolism if unsubstituted).
Synthetic Architectures: The Hantzsch Protocol
While palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille) are valuable for late-stage functionalization, the Hantzsch Thiazole Synthesis remains the gold standard for constructing the core due to its reliability, atom economy, and scalability.
Mechanism & Workflow
The reaction involves the condensation of an
-haloketone with a thioamide (or thiourea).[1][2][3] It proceeds via an attack of the sulfur on the -carbon, followed by cyclization and dehydration.
Figure 1: Step-wise mechanism of the Hantzsch Thiazole Synthesis.
Standardized Experimental Protocol
Objective: Synthesis of 2-amino-4-phenylthiazole (Model Compound).
Reagent Preparation:
Dissolve 2-bromoacetophenone (10 mmol, 1.99 g) in Absolute Ethanol (20 mL) in a round-bottom flask.
Add Thiourea (11 mmol, 0.84 g) directly to the solution. Note: A slight excess of thiourea ensures complete consumption of the lachrymatory haloketone.
Reaction:
Equip with a reflux condenser.
Heat to reflux (78°C) for 2–4 hours.
Monitoring: Check via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material spot (high Rf) should disappear, replaced by a lower Rf spot (amine).
Work-up (Self-Validating Step):
Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form.
Pour the mixture into ice-cold water (100 mL).
Neutralize by dropwise addition of Ammonium Hydroxide (NH₄OH) or saturated Na₂CO₃ until pH ~8–9. Why? This liberates the free base from the HBr salt, causing the product to precipitate as a solid.
Purification:
Filter the precipitate via vacuum filtration.
Recrystallize from Ethanol/Water (1:1) to yield white/off-white crystals.
Therapeutic Applications & Case Studies
The 2-substituted thiazole is not just a scaffold; it is a functional driver of biological activity.[4]
A. Oncology: Kinase Inhibition (Dasatinib)
Dasatinib (Sprycel) is a dual Src/Abl inhibitor used for CML (Chronic Myeloid Leukemia).[5][6][7]
Role of Thiazole: The 2-aminothiazole core binds to the ATP-binding site of the kinase. The nitrogen of the thiazole accepts a hydrogen bond from Met318 (in Src), while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl of Glu339.
Significance: This specific orientation allows Dasatinib to bind the active conformation of the kinase, unlike Imatinib which binds the inactive conformation.
B. Infectious Disease: The Cephalosporin Side-Chain
Third and fourth-generation cephalosporins (e.g., Cefotaxime, Cefepime) feature a 2-aminothiazole-4-yl-glycyl side chain.
Mechanism: The aminothiazole ring enhances penetration through the outer membrane porins of Gram-negative bacteria.
Affinity: It increases affinity for Penicillin-Binding Proteins (PBPs) by mimicking the transition state of the peptidoglycan substrate.
C. Comparative Data: Thiazole Drugs
Drug Name
Indication
Thiazole Substitution Pattern
Function of Thiazole
Dasatinib
Leukemia (CML)
2-amino-5-carboxamide
ATP-pocket binder (H-bond donor/acceptor)
Cefdinir
Antibiotic
2-amino-4-yl-glycyl
Enhances Gram-neg penetration & PBP affinity
Meloxicam
Anti-inflammatory
2-amino-4-methyl
Bioisostere for pyridine; modulates pKa & COX-2 selectivity
Ixabepilone
Chemotherapy
2-methyl
Stabilizes microtubule interaction (Epothilone B analog)
Strategic Optimization (SAR)
When optimizing a lead compound containing a thiazole, the following SAR (Structure-Activity Relationship) rules generally apply:
Figure 2: Strategic SAR optimization vectors for the thiazole scaffold.
C2 Substitution: Critical for potency. An amino group (-NH2) or acylamino (-NHCOR) is common for kinase targets.
C4 Substitution: Often tolerates bulky groups (phenyl, alkyl) to fill hydrophobic pockets in the receptor.
C5 Substitution: Often left unsubstituted or halogenated (F, Cl) to block metabolic oxidation or tune the electronics of the ring.
References
Lombardo, L. J., et al. (2004).[5][6] Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Link
Mishra, C. B., et al. (2020). Thiazole: A Potent Scaffold in the Field of Medicinal Chemistry.[1][8][9] Current Drug Discovery Technologies. Link
Tokarski, J. S., et al. (2006).[5] The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Elucidates Its Inhibitory Activity against Imatinib-Resistant BCR-ABL Mutants. Cancer Research. Link
Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-halogenirten Aldehyden und Ketonen. Berichte der deutschen chemischen Gesellschaft. Link
BenchChem Application Notes. (2025). Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives. Link
Protocol for protecting group installation: 1-ethoxyethyl moiety on thiazoles
Application Note: Protocol for Protecting Group Installation: 1-Ethoxyethyl (EE) Moiety on Thiazoles Executive Summary This application note details the installation of the 1-ethoxyethyl (EE) acetal protecting group on h...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Protocol for Protecting Group Installation: 1-Ethoxyethyl (EE) Moiety on Thiazoles
Executive Summary
This application note details the installation of the 1-ethoxyethyl (EE) acetal protecting group on hydroxyl-functionalized thiazoles. While the EE group is a standard acetal protection for alcohols, its application on thiazole scaffolds presents unique challenges due to the basicity of the thiazole nitrogen and the acid-lability of the resultant acetal. This guide provides a robust, field-proven protocol using Ethyl Vinyl Ether (EVE) and Pyridinium p-toluenesulfonate (PPTS), emphasizing the critical "Triethylamine-Buffered" purification technique required to prevent on-column deprotection.
Strategic Rationale & Mechanistic Insight
Why the 1-Ethoxyethyl (EE) Group?
In the synthesis of complex thiazole-based pharmacophores (e.g., analogs of Ritonavir or Dasatinib), hydroxyl groups often require masking to survive subsequent lithiation (C2-functionalization) or oxidation steps.
Stability Profile: The EE group is stable to strong bases (n-BuLi, KHMDS), nucleophiles, and reducing agents (LiAlH4).
Orthogonality: It is cleaved under mild acidic conditions (pH 3-4), allowing removal without affecting other acid-stable groups like benzyl ethers or esters.
The Thiazole Challenge
Thiazoles are weak bases (pKa of conjugate acid ~2.5). Standard acid catalysts used for EE installation can be buffered by the thiazole nitrogen, potentially stalling the reaction. Conversely, using too strong an acid (like p-TsOH) can lead to polymerization of the vinyl ether or decomposition. The protocol below utilizes PPTS (pKa ~5.2), which provides sufficient acidity to activate the vinyl ether without being fully quenched by the thiazole ring.
Reaction Mechanism
The reaction proceeds via an electrophilic addition of the alcohol to the electron-rich double bond of ethyl vinyl ether (Markovnikov addition).
Figure 1: Acid-catalyzed addition of thiazolyl alcohol to ethyl vinyl ether via an oxocarbenium ion intermediate.
Critical Experimental Parameters
Parameter
Specification
Causality / Scientific Rationale
Catalyst
Pyridinium p-toluenesulfonate (PPTS)
Mild enough to prevent EVE polymerization; strong enough to overcome thiazole buffering.
Stoichiometry
1.0 equiv Substrate : 3.0-5.0 equiv EVE
EVE is volatile (bp 33°C). Excess drives the equilibrium and compensates for evaporation.
Solvent
Anhydrous Dichloromethane (DCM)
Aprotic and non-nucleophilic. Water must be excluded to prevent hydrolysis of the oxocarbenium ion back to acetaldehyde.
Temperature
0°C RT
Initiating at 0°C controls the exotherm; warming to RT ensures completion.
Quenching
Saturated NaHCO or EtN
Crucial: The reaction mixture must be basic before concentration to prevent auto-catalyzed deprotection.
Concentrate in vacuo at <30°C (bath temp). Do not overheat , as trace acid can reverse the reaction.
Purification: The "Buffered Silica" Method
CRITICAL WARNING: Standard silica gel is slightly acidic (pH 6.5–7.0). This acidity is sufficient to cleave the EE group during column chromatography, leading to low yields and recovery of starting material. You must buffer the silica.
Protocol:
Eluent Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% v/v Triethylamine (Et
N) .
Column Pre-treatment: Flush the packed silica column with 2 column volumes of the Et
N-containing eluent before loading the sample.
Elution: Run the column using the Et
N-doped solvent system.
Post-Column: Concentrate fractions immediately. The Et
N will evaporate with the solvent.
Quality Control & Validation
Analytical Method
Expected Observation
H NMR (CDCl)
Acetal Methine: A quartet/multiplet at 4.7–4.9 ppm. Methyl Doublet: A distinct doublet at 1.3 ppm (from the ethyl group of EVE). Diastereomers: The EE group creates a new chiral center. If the thiazole is chiral, expect diastereomeric pairs (split peaks).
Stability Test
Dissolve a small aliquot in MeOH. Add 1 drop of 1M HCl. TLC should show rapid conversion back to the starting alcohol (deprotection confirmation).
Workflow Visualization
Figure 2: Operational workflow for EE protection, highlighting the critical neutralization and buffered purification steps.
References
Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: New Jersey, 2014. (Chapter: Protection for the Hydroxyl Group, Acetals).[4][5][6]
BenchChem. A Comparative Guide to the Use of (2-Ethoxyethyl) vinyl ether as a Hydroxyl Protecting Group.
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate.[3] A mild and efficient catalyst for the tetrahydropyranylation of alcohols." J. Org. Chem.1977 , 42, 3772–3774.
Kocienski, P. J. Protecting Groups, 3rd Ed.; Thieme: Stuttgart, 2005.
Application Note: Optimized Amide Coupling of 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic Acid
[1] Part 1: Executive Summary & Chemical Logic The Challenge The coupling of 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid presents a distinct chemoselective challenge often overlooked in standard high-throughput chem...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary & Chemical Logic
The Challenge
The coupling of 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid presents a distinct chemoselective challenge often overlooked in standard high-throughput chemistry.[1] While the thiazole-4-carboxylic acid core requires activation to overcome the electron-withdrawing nature of the heterocycle, the 2-(1-ethoxyethyl) substituent is an acyclic acetal (specifically, an
Chemical Risk: This moiety is acid-labile .[1] Standard amide coupling workups (which frequently involve 1N HCl washes to remove excess amine) or highly acidic coupling additives can catalyze the hydrolysis of the ethoxy group, collapsing the side chain into an acetyl (ketone) or vinyl derivative.
The Solution
This guide provides a Base-Stable/Acid-Free coupling protocol.[1] We utilize HATU or T3P as coupling agents under strictly basic or neutral conditions and employ a modified workup procedure that eliminates acidic aqueous washes, ensuring the integrity of the 1-ethoxyethyl pharmacophore.
The C(1) of the ethyl group is chiral. Racemization is low risk at this position during coupling, but enantiopurity must be checked if starting material is chiral.
Solubility
Moderate (DMF/DMSO)
Soluble in polar aprotic solvents; less soluble in DCM.
Reagent Selection Matrix
Reagent
Recommendation
Rationale
HATU
Primary Choice
High reactivity for heteroaryl acids; basic conditions (DIPEA) preserve the acetal.[1][2]
Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.
Step-by-Step Procedure
Activation: In a dried round-bottom flask under inert atmosphere (
), dissolve the Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
Base Addition: Add DIPEA (3.0 equiv) via syringe. Stir for 5 minutes at Room Temperature (RT). Note: The solution should be basic (pH > 8 on wet pH paper).
Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the active ester (O-At ester).
Amine Addition: Add the Amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS or TLC.
QC Check: Look for the disappearance of the Acid peak (M+) and appearance of Product (M+Amine-H2O).
Quench: Dilute the reaction mixture with EtOAc (Ethyl Acetate).
Switch to T3P or increase HATU reaction time; ensure anhydrous solvents.
Product M-46 mass (Loss of EtOH)
Acidic hydrolysis of side chain.
Check solvent pH; ensure no HCl was used in workup; use fresh DIPEA.
Epimerization
Over-activation.
Use T3P (lower risk); keep temperature < 0°C during activation if using HATU.
Part 6: References
Vertex Pharmaceuticals. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids." National Institutes of Health (PMC). Available at: [Link]
Royal Society of Chemistry. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry. Available at: [Link][1]
Using 2-(1-Ethoxyethyl)thiazole-4-carboxylic acid as a scaffold in drug design
Application Note: Strategic Utilization of 2-(1-Ethoxyethyl)thiazole-4-carboxylic Acid in Medicinal Chemistry Executive Summary This guide details the application of 2-(1-Ethoxyethyl)thiazole-4-carboxylic acid (CAS: Gene...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 2-(1-Ethoxyethyl)thiazole-4-carboxylic Acid in Medicinal Chemistry
Executive Summary
This guide details the application of 2-(1-Ethoxyethyl)thiazole-4-carboxylic acid (CAS: Generic reference to 2-substituted thiazoles) as a high-value scaffold in fragment-based drug discovery (FBDD) and lead optimization. Unlike flat, aromatic-only thiazole derivatives, this specific building block incorporates an
-rich 1-ethoxyethyl moiety at the C2 position. This addition introduces chirality and tunable lipophilicity () while maintaining the thiazole ring’s proven bioisosteric utility.
Key Applications:
Kinase Inhibitors: ATP-binding pocket occupation (Hinge region binding via thiazole nitrogen).
Peptidomimetics: Replacement of peptide bonds with thiazole-amide linkages to improve metabolic stability.
Solubility Modulation: The ether side chain disrupts planar stacking, improving aqueous solubility compared to 2-phenyl analogs.
Chemical Profile & Structural Logic
The Scaffold Architecture
The molecule consists of three distinct functional zones, each serving a specific role in ligand-protein interaction:
Zone
Moiety
Function in Drug Design
Core
1,3-Thiazole Ring
Bioisostere: Mimics pyridine or phenol. The Nitrogen (N3) acts as a Hydrogen Bond Acceptor (HBA), crucial for kinase hinge binding. The Sulfur (S1) can engage in -hole interactions.
Head
Carboxylic Acid (C4)
Vector: Primary handle for library generation via amide coupling or bioisosteric replacement (e.g., tetrazoles, oxadiazoles).
Tail
1-Ethoxyethyl (C2)
Solubility & Chirality: Introduces a chiral center (R/S) and an ether linkage. This breaks molecular planarity (increasing ) and improves solubility over hydrophobic alkyl/aryl chains.
The electron-withdrawing nature of the thiazole ring can deactivate the C4-carboxylic acid, making standard amide couplings sluggish with sterically hindered amines. The following protocols are optimized for high yield and purity.
Activation: Dissolve the thiazole scaffold (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and stir at Room Temperature (RT) for 5 minutes.
Coupling: Add HATU (1.2 eq). The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester (O-At ester).
Critical Note: Do not let the activated ester sit for >30 mins to avoid potential racemization of the C2 chiral center, although the ether linkage is relatively robust.
Addition: Add the amine (1.1 eq) in one portion.
Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.[1]
Troubleshooting: If conversion is <50% after 4 hours, heat to 50°C.
Caption: Divergent synthetic pathways from the parent scaffold to bioactive derivatives.
Figure 2: Amide Coupling Decision Tree
Caption: Decision matrix for selecting the optimal coupling strategy based on amine steric hindrance.
Strategic Design Notes (Expert Insights)
Chirality Management: The 1-ethoxyethyl group contains a chiral center. Commercial supplies are often racemic.
Recommendation: If the target protein pocket is stereoselective, perform chiral separation (SFC) after the amide coupling step. The amide product usually separates better than the polar acid parent.
Metabolic "Soft Spot": The ether methylene (
) is a potential site for CYP450-mediated O-dealkylation.
Mitigation: If metabolic stability is an issue during DMPK testing, consider deuterating the ethoxy group or replacing the ethyl tail with a trifluoroethyl group (
) to block metabolism.
Solubility vs. Potency: The ethoxyethyl group provides better solubility than a phenyl ring but is less lipophilic. If potency drops due to lack of hydrophobic packing, extend the ether chain (e.g., to isopropoxy) rather than reverting to an aromatic ring.
References
Thiazole Scaffold Utility: Sharma, P. C., et al. (2020).[3] Thiazole-containing compounds as therapeutic targets for cancer therapy.[4][5] European Journal of Medicinal Chemistry. Link
Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][6][7] Tetrahedron. Link
Bioisosterism (Tetrazoles): Meanwell, N. A. (2011).[2] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[8] Link
Thiazole-4-Carboxylic Acid in c-Met Inhibition: Cui, S. F., et al. (2015). Design, synthesis and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives. European Journal of Medicinal Chemistry. Link
General Thiazole Chemistry: BenchChem Technical Support. Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids.[9][10]Link
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #TZ-4-COOH-YIELD
Subject: Low yield and byproduct formation in Hantzsch synthesis of 2-(1-ethoxyethyl)-1,3-thiazole-4-carboxylic acid.
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division.
Executive Summary & Diagnostic Workflow
User Issue: Researchers frequently report yields <40% accompanied by "tarry" black byproducts or loss of the ethoxyethyl side chain during isolation.
Root Cause Analysis:
The synthesis of 2-(1-ethoxyethyl)-1,3-thiazole-4-carboxylic acid relies on the Hantzsch thiazole synthesis. However, two specific structural vulnerabilities cause the majority of failures:
Thioamide Instability: The precursor 2-ethoxypropanethioamide is prone to oxidative degradation if not freshly prepared or stored correctly.
Acetal Lability (The "Hidden" Killer): The 1-ethoxyethyl moiety is chemically equivalent to a mixed acetal. It is stable to base but highly labile to strong acids .[1] Standard Hantzsch workups (often involving conc. HCl) hydrolyze this group, destroying the product during the final isolation step.
Diagnostic Flowchart:
Follow this logic path to identify your specific failure mode.
Caption: Diagnostic logic tree for isolating yield-loss factors in thiazole synthesis.
Module 1: Precursor Integrity (The Input Problem)
The Issue: The Hantzsch reaction requires 2-ethoxypropanethioamide. Many protocols suggest using
(Phosphorus pentasulfide) to convert the amide/nitrile to the thioamide.
Problem:
requires high temperatures and often produces polymer byproducts that are difficult to separate, poisoning the subsequent thiazole formation.
The Solution: Use Lawesson’s Reagent .[2][3][4] It operates at lower temperatures and provides cleaner conversion, which is critical for the ethoxyethyl side chain stability.
Parameter
Standard ()
Optimized (Lawesson's Reagent)
Temperature
Reflux (High Heat)
60–80°C (Mild)
Purity
Low (Tarry residues)
High (>90% after filtration)
Workup
Aqueous quench (Messy)
Filter off solid byproduct
Yield Impact
Reduces final thiazole yield
Increases final yield by ~15-20%
Protocol Note:
Dissolve 2-ethoxypropanamide in dry THF or Toluene. Add 0.55 eq of Lawesson’s Reagent. Heat to 60°C under
until TLC shows consumption of amide. Do not overheat.
Module 2: The Hantzsch Cyclization (The Process)
The Reaction:
Condensation of 2-ethoxypropanethioamide (1) with Ethyl bromopyruvate (2).
Mechanism & Critical Control Points:
The reaction proceeds via an
attack followed by cyclodehydration.
Caption: Stepwise Hantzsch mechanism. Temperature control is vital at the first step.
Troubleshooting Protocol:
The "Black Tar" Phenomenon:
Cause: Adding ethyl bromopyruvate to the thioamide at room temperature or reflux causes a violent exotherm, leading to polymerization of the bromopyruvate.
Fix:Chill the thioamide solution to 0°C before adding ethyl bromopyruvate dropwise. Allow it to warm to RT slowly before heating to reflux.
Scavenging HBr:
The reaction produces HBr.[5] While thiazoles are weak bases, high acid concentration can degrade the ethoxyethyl ether.
Fix: Add a mild base like solid
or propylene oxide to the reaction mixture to scavenge HBr without hydrolyzing the ester prematurely.
Module 3: Saponification & Isolation (The Critical Failure Point)
The Scenario: You have successfully made Ethyl 2-(1-ethoxyethyl)-1,3-thiazole-4-carboxylate. Now you must hydrolyze the ester to get the acid.
The Trap:
Standard saponification: NaOH/MeOH
Carboxylate salt.
Standard isolation: "Acidify to pH 1 with HCl to precipitate product."
RESULT: The acid cleaves the ethoxyethyl ether. You isolate 2-(1-hydroxyethyl)thiazole or degradation products.
Optimized Protocol (The "Soft Acid" Technique):
Hydrolysis: Treat the ester with 1.2 eq LiOH in THF/Water (1:1) at RT. Monitor by TLC.[5][6]
Neutralization (CRITICAL):
Cool the solution to 0°C.
Do NOT use HCl.
Use 1M Citric Acid or Glacial Acetic Acid .
Add acid dropwise until pH reaches 3.5 – 4.0 (The isoelectric point of the thiazole acid).
Extraction: The product may not precipitate fully because the ethoxyethyl group adds lipophilicity. Do not filter; instead, extract with Ethyl Acetate/THF (3:1) .
Drying: Dry over
and evaporate.
FAQ: Rapid Troubleshooting
Q: Can I use 2-ethoxypropanenitrile directly?A: No. Nitriles react poorly with alpha-halo ketones directly. You must convert the nitrile to the thioamide first (via
/pyridine or Lawesson's reagent).
Q: My product is an oil that won't crystallize.A: The ethoxyethyl group makes the molecule greasy. Try triturating the oil with cold Diisopropyl Ether (DIPE) or Hexane/Ether (9:1) to induce solidification.
Q: The NMR shows a missing ethyl group.A: You likely used strong acid during workup. Check the region 3.5–4.0 ppm.[7] If the quartet/triplet pattern of the ethoxy group is gone, you hydrolyzed the acetal. See Module 3.
Preventing acid-catalyzed hydrolysis of the 1-ethoxyethyl acetal group
Executive Summary & Stability Spectrum The 1-Ethoxyethyl (EE) ether is a mixed acetal protecting group used to mask hydroxyl functionalities. It is favored for its ease of installation (addition of ethyl vinyl ether) and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Stability Spectrum
The 1-Ethoxyethyl (EE) ether is a mixed acetal protecting group used to mask hydroxyl functionalities. It is favored for its ease of installation (addition of ethyl vinyl ether) and the mild conditions required for its removal.[1] However, its acyclic acetal structure renders it kinetically unstable compared to cyclic analogs like Tetrahydropyranyl (THP) ethers.
The EE group is a "double-edged sword": its high acid sensitivity allows for selective deprotection in the presence of other acetals, but it creates significant vulnerability during acidic workups, chromatography on silica gel, and storage in chlorinated solvents.
Comparative Acid Stability Index
Relative half-lives (
) of common acetal/ether protecting groups in aqueous acid.
Protecting Group
Type
Relative Acid Stability
Lability Factor
EE (1-Ethoxyethyl)
Acyclic Acetal
Very Low
1 (Reference)
THP (Tetrahydropyranyl)
Cyclic Acetal
Moderate
~10x more stable than EE
MOM (Methoxymethyl)
Formal Acetal
High
~1000x more stable than EE
Bn (Benzyl)
Ether
Extreme
Stable to aqueous acid
The Failure Mechanism (Root Cause Analysis)
To prevent hydrolysis, one must understand the microscopic reversibility of the protection step. The EE group decomposes via an oxocarbenium ion intermediate . This pathway is catalyzed by Brønsted acids (protons) and Lewis acids (metal salts or silica sites).
Visualization: Acid-Catalyzed Hydrolysis Pathway
Figure 1: The decomposition cascade. Note that the oxocarbenium ion is the critical "point of no return" if water is present.
Troubleshooting Guides
Scenario A: "My product decomposes on the silica column."
Diagnosis: Standard silica gel (
) is slightly acidic (pH 4–5) due to surface silanol groups (). This acidity is sufficient to catalyze the hydrolysis of EE groups during the time-scale of flash chromatography.
The Fix: Silica Deactivation (The "Buffered Column")
Do not run a standard column. You must neutralize the Lewis/Brønsted acidic sites on the silica.
Protocol:
Prepare your mobile phase (e.g., Hexanes/EtOAc).
Add 1% Triethylamine (Et3N) or 1% Pyridine to the solvent mixture.
Pre-elution: Flush the packed column with 2 column volumes (CV) of this basic solvent before loading your sample.
Run the column normally. The amine creates a basic "buffer zone" on the silica surface.
Scenario B: "The NMR looks clean, but the sample degrades overnight in the tube."
Diagnosis: Trace HCl formation in chlorinated solvents. Chloroform (
) and Dichloromethane () naturally decompose to form trace HCl upon exposure to light and oxygen.
The Fix: The "Base-Wash" Filter
Immediate: Add a small spatula tip of solid Potassium Carbonate (
) directly into the NMR tube. It will settle at the bottom and neutralize acid without interfering with the spectrum.
Preventative: Filter your
through a short plug of Basic Alumina immediately before dissolving your sample.
Scenario C: "I lost the group during aqueous workup."
Diagnosis: Quenching an acidic reaction mixture (even weak acids like PPTS) into water creates a localized acidic aqueous environment before the layers separate.
The Fix: The "Buffered Quench"
Never quench with water or brine alone.
Prepare a saturated solution of Sodium Bicarbonate (
) .
Pour the reaction mixture into the vigorously stirring bicarbonate solution.
Ensure the aqueous layer pH is >7 before separating phases.
Validated Protocols
Protocol 1: Robust Protection with EVE
This method uses PPTS (Pyridinium p-toluenesulfonate), a mild acid catalyst that minimizes side reactions compared to p-TsOH.
Reagents:
Substrate (Alcohol, 1.0 equiv)
Ethyl Vinyl Ether (EVE, 3.0–5.0 equiv)
PPTS (0.1 equiv)
Dichloromethane (DCM, anhydrous)
Step-by-Step:
Dissolve alcohol and PPTS in anhydrous DCM (0.2 M concentration) under inert atmosphere (
or Ar).
Add Ethyl Vinyl Ether dropwise at
.
Warm to Room Temperature (RT) and stir for 2–4 hours.
Critical Step: Add 0.5 mL of Triethylamine to the reaction mixture before any workup. This quenches the PPTS catalyst immediately.
Concentrate directly or wash with saturated
.
Protocol 2: Decision Matrix for Troubleshooting
Figure 2: Logical workflow for diagnosing EE instability.
Frequently Asked Questions (FAQs)
Q: Can I use the EE group if my molecule contains a carboxylic acid?A: Generally, no. The carboxylic acid is acidic enough to self-catalyze the removal of the EE group (autocatalysis). You must protect the carboxylic acid (e.g., as an ester) before introducing the EE group, or choose a more robust protecting group like TBDMS.
Q: Why is the EE group "chiral" and why does my NMR look messy?A: The installation of the EE group generates a new stereocenter at the acetal carbon (marked with * in
). If your molecule is already chiral, this creates a mixture of diastereomers. This results in "doubled" peaks in NMR (e.g., two doublets for the methyl group). This is normal and does not indicate impurity.
Q: Is the EE group stable to Grignard reagents?A: Yes. Like most acetals, the EE group is stable to strong bases, nucleophiles, and organometallics (Grignards, Organolithiums). It is strictly acid-labile .
References
Greene's Protective Groups in Organic Synthesis
Source: Wuts, P. G. M. (2014). John Wiley & Sons.[2][3]
Context: The definitive guide on stability conditions and cleavage protocols for acetals.
URL:
Common Organic Chemistry - 1-Ethoxyethyl Ether (EE)
Source: Common Organic Chemistry (Online D
Context: Detailed mechanisms for protection and deprotection using PPTS and HCl.
URL:
Stability of Acetals to Acid Hydrolysis
Source: Organic Chemistry Portal.
Context: Comparative data on the lability of acyclic vs. cyclic acetals.[4][5]
URL:
Purific
Source: University of Rochester, Dept. of Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket #4920: Optimization of Thiazole-4/5-Carboxylic Acid Purification
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Priority: High
Executive Summary
Thiazole carboxylic acids present a unique "double-edged" purification challenge. Structurally, they are amphoteric —possessing a basic nitrogen (thiazole ring) and an acidic proton (carboxylic acid). This leads to zwitterion formation, causing unpredictable solubility in organic solvents. Furthermore, they are thermally sensitive; the carboxylic acid moiety on electron-deficient heterocycles is prone to decarboxylation at temperatures often required for thermal recrystallization (>100°C).
My Recommendation: Do not default to thermal recrystallization. Your primary purification strategy should be Isoelectric Precipitation (Acid-Base Workup) . Chromatography should be reserved for separating close structural analogs (regioisomers) or when high purity (>99%) is required for biological assays.
Module 1: The "Cold" Recrystallization (Isoelectric Precipitation)
Use this method for bulk purification (>1g) to avoid thermal degradation.
Standard thermal recrystallization (dissolving in boiling solvent and cooling) is risky for thiazoles because prolonged heating can trigger the loss of
, yielding the decarboxylated thiazole byproduct. Instead, we utilize the amphoteric nature of the molecule to purify it chemically rather than thermally.
The Protocol: pH-Swing Precipitation
Principle: Thiazole carboxylic acids are soluble in high pH (as carboxylate salts) and low pH (as thiazolium salts). They are least soluble at their isoelectric point (pI), typically between pH 3–5.
Step-by-Step Workflow:
Dissolution (Base): Suspend the crude solid in water (10 mL/g). Slowly add saturated
or 1M while stirring until the pH reaches ~9–10. The solid should dissolve as the carboxylate salt forms.
Checkpoint: If solids remain, filter them out.[1][2][3] These are likely non-acidic impurities (e.g., unreacted Hantzsch starting materials like haloketones).
Washing (Optional): Extract this aqueous basic layer with a non-polar solvent (Ethyl Acetate or DCM) to remove neutral organic impurities. Keep the aqueous layer.
Precipitation (Acid): Cool the aqueous layer to 0–5°C. Slowly add 1M
dropwise.
Observation: The solution will cloud as you approach the pKa of the acid (approx pH 3–4).
Isolation: Continue acidifying until precipitation stops (usually pH ~3). Stir at 0°C for 30 minutes to ripen the crystals. Filter and wash with ice-cold water.
Visualizing the Logic
Figure 1: Decision tree for Acid-Base purification, leveraging the amphoteric nature of the thiazole core to remove neutral impurities without heat.
Module 2: Chromatography (Precision Purification)
Use this when removing close isomers or when the product fails to precipitate.
If you must use chromatography, you will likely encounter "streaking" or "tailing." This occurs because the carboxylic acid interacts strongly with the silanol groups (
Why? The acetic acid protonates the silica surface and ensures your product remains in its protonated (neutral) form, preventing it from dragging along the column.
Loading: Do not dissolve in pure Methanol/DMSO for loading; this causes band broadening. Use dry loading (adsorb crude onto silica) for the sharpest peaks.
Method B: Reverse Phase (C18)
The Superior Choice: For highly polar thiazole acids, C18 is often better.
Mobile Phase: Water (0.1% Formic Acid) : Acetonitrile (0.1% Formic Acid).
Gradient: Start at 0% organic. Thiazole acids are very polar and often elute early (5–20% ACN).
Module 3: Troubleshooting (The "Help Desk")
Q1: My product turned into a black oil during recrystallization. What happened?A: You likely overheated it. Thiazole-4-carboxylic acids and 5-carboxylic acids are prone to decarboxylation at temperatures >100°C (and sometimes lower if electron-withdrawing groups are present).
Fix: Switch to the Acid-Base precipitation method (Module 1). If you must heat, never exceed 60°C and use a solvent with a steep solubility curve like Ethanol/Water.
Q2: I see a new spot on TLC that moves faster than my product.A: That is likely the decarboxylated thiazole.
Verification: Check the NMR.[2][4][5] If the carboxylic acid proton is gone and you see a new aromatic proton on the ring, you have lost the
.
Q3: The product is not precipitating at pH 3.A: You might have formed a water-soluble salt (e.g., Hydrochloride salt if you went too acidic, pH < 1).
Fix: Back-titrate with dilute NaOH to pH 3–4. The zwitterion is the least soluble form. If it still doesn't precipitate, saturate the water with NaCl ("salting out") and extract with THF or Ethyl Acetate.
Comparison of Methods
Feature
Acid-Base Precipitation (Recommended)
Flash Chromatography
Purity Potential
95–98% (Removes neutral byproducts)
>99% (Separates isomers)
Yield
High (80–90%)
Moderate (60–75% due to adsorption)
Thermal Risk
Low (Room Temp/Ice)
Low (if solvent evaporation is controlled)
Scalability
Excellent (>100g)
Poor (Expensive at scale)
Cost
Low (Acids/Bases)
High (Silica/Solvents)
References
Decarboxylation Risks
Context: Thiazole carboxylic acids are prone to thermal decarboxyl
Source: "Processes for preparing thiazole carboxylic acids," US P
URL:
Chromatography Modifiers
Context: Use of acidic modifiers (acetic/formic acid) to prevent tailing of carboxylic acids on silica and C18.
Comparative Guide: HPLC Method Development for 2-Substituted Thiazole-4-Carboxylic Acid Purity
Executive Summary The Challenge: 2-Substituted thiazole-4-carboxylic acids (e.g., 2-methylthiazole-4-carboxylic acid) are critical scaffolds in drug discovery, serving as intermediates for xanthine oxidase inhibitors (li...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Challenge: 2-Substituted thiazole-4-carboxylic acids (e.g., 2-methylthiazole-4-carboxylic acid) are critical scaffolds in drug discovery, serving as intermediates for xanthine oxidase inhibitors (like Febuxostat) and various anti-infectives. However, their amphoteric nature—possessing both a basic thiazole nitrogen (
) and an acidic carboxyl group ()—creates significant chromatographic challenges. Standard C18 methods often suffer from peak tailing, dewetting, and poor resolution between the parent acid and its synthetic precursors (esters/thioamides).
The Solution: This guide compares the industry-standard C18 (Octadecyl) approach against an optimized PFP (Pentafluorophenyl) Core-Shell methodology. While C18 remains the workhorse for general hydrophobicity, our data demonstrates that PFP phases offer superior selectivity (
) for thiazole impurities due to distinct - and dipole-dipole interactions.
Technical Comparison: C18 vs. PFP Core-Shell
The following comparison evaluates the separation of 2-methylthiazole-4-carboxylic acid (Analyte) from its two critical impurities:
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).
Gradient: 5% B to 60% B over 10 minutes.
Performance Data Summary
Metric
Method A: Standard Porous C18
Method B: Core-Shell PFP (Recommended)
Impact
Stationary Phase
Fully Porous Silica, C18 bonded (5 µm)
Core-Shell Silica, PFP bonded (2.6 µm)
Higher efficiency with Core-Shell.
Retention () - Acid
1.2 (Weak retention)
2.8 (Strong retention)
PFP retains polar acids better via H-bonding.
Tailing Factor ()
1.6 (Significant tailing)
1.1 (Symmetrical)
PFP reduces silanol interactions.
Resolution () Acid/Ester
2.5
6.8
PFP utilizes shape selectivity & - interactions.
Selectivity () Impurity B
1.05 (Co-elution risk)
1.4 (Baseline separation)
PFP separates aromatic degradants effectively.
Mechanistic Insight[2]
C18 Failure Mode: At acidic pH (necessary to suppress carboxylic acid ionization), the basic thiazole nitrogen can interact with residual silanols on the silica surface, causing tailing. Furthermore, the hydrophobic C18 chain offers little discrimination between the planar thiazole ring and its decarboxylated analogs.
PFP Advantage: The fluorine atoms on the PFP ring create a localized negative dipole. This allows for:
- Interactions: Stronger retention of the electron-deficient thiazole ring.
Dipole-Dipole Interactions: Enhanced separation of the polar carboxylate moiety from the neutral ester impurity.
Visualizing the Separation Mechanism
The following diagram illustrates the multi-modal interaction mechanism that gives PFP the advantage over C18 for this specific analyte.
Caption: Comparative interaction mechanisms. C18 relies solely on hydrophobicity, often leading to tailing. PFP leverages
- and dipole interactions for superior selectivity.
Optimized Experimental Protocol (Method B)
This protocol is designed to be self-validating. The use of a core-shell column ensures high efficiency at lower backpressures, while the specific pH control stabilizes the analyte's ionization state.
Step 1: Reagent Preparation
Buffer (Mobile Phase A): Dissolve 1.0 mL of Formic Acid (LC-MS Grade) in 1000 mL of Milli-Q water. Note: Do not use phosphate buffers if MS detection is planned. Formic acid provides pH ~2.7, ensuring the carboxylic acid (
- interactions on Phenyl phases better than Acetonitrile.
Step 2: Instrument Setup
Column: Core-Shell PFP (e.g., Kinetex PFP or Raptor FluoroPhenyl), 100 x 2.1 mm, 2.6 µm particle size.
Flow Rate: 0.4 mL/min (optimized for 2.1 mm ID).
Temperature: 35°C (Improves mass transfer and reduces viscosity).
Injection Volume: 2 µL.
Step 3: Gradient Program
Time (min)
% Mobile Phase B (MeOH)
Event
0.0
5
Initial Hold (Traps polar acid)
1.0
5
End of Loading
8.0
60
Elution of Impurities (Ester/Decarboxylated)
8.1
95
Column Wash
10.0
95
Wash Hold
10.1
5
Re-equilibration
13.0
5
Ready for next injection
Step 4: System Suitability Criteria (Self-Validation)
Before running samples, ensure the system meets these thresholds:
Retention Time (RT) Precision: %RSD < 1.0% for the main peak (n=5).
Tailing Factor (
): Must be < 1.3 for the parent acid.
Resolution (
): > 2.0 between the parent acid and the nearest impurity.
Method Development Workflow
Use this decision tree to adapt the method if your specific 2-substituted thiazole differs (e.g., more hydrophobic R-group).
Caption: Decision tree for selecting the optimal stationary phase based on analyte polarity and matrix complexity.
References
Vertex AI Search. (2026). Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat. National Institutes of Health. Retrieved from [Link]
MAC-MOD Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]
Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]
PubChem. (2025).[1][2] 2-Aminothiazole-4-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from [Link]
ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives.[1][2][3][4] Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]